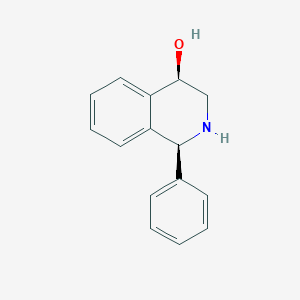

cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol: is a chemical compound with the molecular formula C15H15NO. It is a derivative of isoquinoline and features a tetrahydroisoquinoline core with a phenyl group and a hydroxyl group attached.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields the desired tetrahydroisoquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be further reduced to form fully saturated isoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of fully saturated isoquinoline derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is a candidate for developing drugs that target central nervous system disorders due to its structural characteristics. Studies show that it may have neuroprotective effects and the ability to modulate neurotransmitter systems. The compound may influence dopaminergic pathways, which could have implications for treating neurological disorders such as Parkinson's disease and depression. Additionally, it has demonstrated anti-inflammatory and analgesic properties.

Medicinal Chemistry and Pharmacology Applications

This compound has several applications in medicinal chemistry and pharmacology:

- As a pharmacological tool to study neurotransmitter systems

- As a building block in synthesizing complex bioactive molecules

- In drug discovery programs targeting neurological disorders

The versatility of this compound highlights its significance in ongoing research and development efforts within pharmaceutical sciences.

Biological Targets and Interactions

Studies on this compound have focused on its interactions with various biological targets:

- Neurotransmitter receptors, including dopamine and serotonin receptors

- Enzymes involved in neuroinflammation

- Proteins associated with neurodegenerative diseases

These interaction studies are crucial for understanding the pharmacological profile of this compound and its therapeutic potential.

This compound shares structural similarities with other compounds in the tetrahydroisoquinoline class. The uniqueness of this compound lies in its specific stereochemistry and functional groups that influence its biological activity compared to these similar compounds. Its ability to interact with multiple neurotransmitter systems distinguishes it as a valuable candidate for further research in neuropharmacology.

Comparable Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at nitrogen | Neuroprotective effects |

| 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline | Hydroxyethyl substituent | Antidepressant activity |

| 6-Methoxy-tetrahydroisoquinoline | Methoxy group on the aromatic ring | Antinociceptive properties |

Additional Isoquinoline Derivatives

- 1-Monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydro-isoquinolines can be synthesized from ketoamides .

- 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have a peripheral vasodilatory effect, stimulate sympathetic nerves, and have analgesic and anticonvulsant effects . Some have become clinically available .

- 1,1-Disubstituted tetrahydroisoquinoline derivatives have dopamine D2 receptor-blocking activity and an excellent safety profile .

Mecanismo De Acción

The mechanism of action of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol involves its interaction with specific molecular targets. One notable mechanism is its ability to block the synaptosomal uptake of serotonin (5-hydroxy-tryptamine), thereby alleviating serotonin abnormalities at central receptor sites. This action is particularly relevant in the context of its potential antidepressant properties .

Comparación Con Compuestos Similares

cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine: This compound also features a tetrahydroisoquinoline core and has similar pharmacological properties.

1,2,3,4-tetrahydroisoquinoline: A simpler derivative without the phenyl group, used in various synthetic applications.

cis-1,2,3,4-tetrahydro-4-isopropyl-1,6-dimethylnaphthalene: Another tetrahydroisoquinoline derivative with different substituents.

Uniqueness: cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential use in medicinal chemistry distinguish it from other similar compounds .

Actividad Biológica

Cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol (cis-THIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities. This article examines the biological activity of cis-THIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Cis-THIQ and its derivatives have been studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, studies have shown that certain tetrahydroisoquinoline derivatives exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and Luc-4T1. These effects are mediated through mechanisms including:

- Induction of Apoptosis : Compounds have been shown to upregulate pro-apoptotic genes (e.g., Bax) while downregulating anti-apoptotic genes (e.g., Bcl2), leading to an increased Bax/Bcl2 ratio that favors apoptosis .

- Cell Cycle Arrest : Specific derivatives cause G2/M phase arrest in cancer cells, preventing further proliferation and promoting cell death .

The following table summarizes the IC50 values of selected cis-THIQ derivatives against breast cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3a | Luc4T1 | 4.4 |

| 5a | Luc4T1 | 27.1 |

| 3a | MDA-MB-231 | 24.5 |

| 5a | MDA-MB-231 | 29.5 |

| 5-FU | Luc4T1 | 188.8 |

| 5-FU | MDA-MB-231 | 122.2 |

Neuroprotective Effects

Cis-THIQ has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound exhibits anticonvulsant activity and has been shown to protect neuronal cells from hypoxic damage in animal models . Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Anti-inflammatory Activity

Research has indicated that cis-THIQ derivatives possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Study on Anticancer Effects

In a recent study examining the effects of cis-THIQ on breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability compared to controls. The study employed various assays to measure cytotoxicity and apoptosis:

- MTT Assay : Demonstrated a dose-dependent decrease in cell viability.

- Flow Cytometry : Analyzed cell cycle distribution and confirmed G2/M phase arrest.

- Caspase Activity Assay : Showed increased activity of caspases involved in apoptosis.

These findings suggest that cis-THIQ could serve as a promising lead compound for the development of new anticancer therapies.

Propiedades

Fórmula molecular |

C15H15NO |

|---|---|

Peso molecular |

225.28 g/mol |

Nombre IUPAC |

(1S,4R)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C15H15NO/c17-14-10-16-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2/t14-,15-/m0/s1 |

Clave InChI |

CJDAAEDVKRKQSN-GJZGRUSLSA-N |

SMILES isomérico |

C1[C@@H](C2=CC=CC=C2[C@@H](N1)C3=CC=CC=C3)O |

SMILES canónico |

C1C(C2=CC=CC=C2C(N1)C3=CC=CC=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.